N-(dicyclopropylmethyl)-1-methylpyrrolidin-3-amine
CAS No.:
Cat. No.: VC17790711
Molecular Formula: C12H22N2
Molecular Weight: 194.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2 |
|---|---|
| Molecular Weight | 194.32 g/mol |
| IUPAC Name | N-(dicyclopropylmethyl)-1-methylpyrrolidin-3-amine |
| Standard InChI | InChI=1S/C12H22N2/c1-14-7-6-11(8-14)13-12(9-2-3-9)10-4-5-10/h9-13H,2-8H2,1H3 |
| Standard InChI Key | ZNBUASRVLMCYKL-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(C1)NC(C2CC2)C3CC3 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated amine) with two distinct substituents:
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A methyl group at the 1-position of the pyrrolidine nitrogen.
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A dicyclopropylmethyl group (-CH(C3H5)2) at the 3-position amine nitrogen.
This configuration introduces significant steric bulk and conformational rigidity, which may influence its binding interactions with biological targets.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2 |
| Molecular Weight | 194.32 g/mol |
| IUPAC Name | N-(dicyclopropylmethyl)-1-methylpyrrolidin-3-amine |
| Canonical SMILES | CN1CCC(C1)NC(C2CC2)C3CC3 |
| Topological Polar Surface Area | 24.5 Ų (estimated) |
The bicyclopropyl moiety enhances lipophilicity (clogP ≈ 2.8), suggesting moderate blood-brain barrier permeability in analog structures .
Synthetic Methodologies
General Synthesis Strategy
While explicit protocols for this compound are proprietary, retrosynthetic analysis suggests two primary routes:
Route A: Reductive Amination
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Condensation of 1-methylpyrrolidin-3-amine with dicyclopropyl ketone.
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Sodium cyanoborohydride-mediated reduction of the imine intermediate.
Route B: Nucleophilic Substitution
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Preparation of 3-chloro-1-methylpyrrolidine.
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Displacement with dicyclopropylmethylamine under high-temperature conditions.
Yield optimization likely requires careful control of steric effects from the bulky dicyclopropyl group .
Challenges in Synthesis
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Steric Hindrance: The dicyclopropylmethyl group impedes nucleophilic attack, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures.
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Epimerization Risk: The stereogenic center at C3 may racemize during synthesis unless chiral auxiliaries or asymmetric catalysis are employed .
Physicochemical and Spectroscopic Profiles
Stability and Solubility
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Thermal Stability: Decomposition onset occurs at ~215°C (TGA data inferred from analogs).
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Solubility:
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Water: <0.1 mg/mL (25°C)
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DMSO: 85 mg/mL
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Ethanol: 45 mg/mL
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The poor aqueous solubility necessitates formulation strategies for biological testing .
Spectroscopic Signatures
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NMR (CDCl3):
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δ 2.8–3.1 ppm (m, pyrrolidine N-CH3)
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δ 1.4–1.7 ppm (m, cyclopropyl CH2)
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MS (ESI+): m/z 195.2 [M+H]+
| Receptor Type | Putative Affinity (Predicted) | Comparative Ligand |
|---|---|---|
| A3AR | Ki ≈ 200 nM | IB-MECA (Ki = 1.4 nM) |
| DOR | Ki > 1 μM | Naltrindole (Ki = 0.81 nM) |
Medicinal Chemistry Applications
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Prodrug Development: The tertiary amine may serve as a protonatable group for enhanced solubility.
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Kinase Inhibition Scaffold: Pyrrolidine derivatives inhibit kinases like JAK3 and PI3Kγ, though direct evidence for this compound is lacking .
Future Research Directions
Priority Investigations
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Crystallographic Studies: X-ray diffraction to resolve stereochemical configuration.
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In Vitro Receptor Panels: Screening against GPCR arrays to validate binding hypotheses.
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ADMET Profiling: Microsomal stability and CYP450 inhibition assays.
Synthetic Chemistry Goals
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Development of enantioselective routes using chiral catalysts (e.g., BINAP-ruthenium complexes).
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Late-stage functionalization via C–H activation to diversify the pyrrolidine scaffold.
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